methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate
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Description
Methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPB and is synthesized through a multi-step process.
Scientific Research Applications
Synthesis of Polyfunctional Heterocyclic Systems
Research indicates the use of related compounds for the preparation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been prepared for synthesizing polysubstituted pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic systems (Pizzioli et al., 1998). These compounds serve as versatile synthons, highlighting the potential of methyl 3-(prop-2-enamido)-4-(1H-pyrrol-1-yl)benzoate in similar applications.
Electrochromic Properties and Applications in Sensors
Another study focused on a pyrrole derivative integrated with Methyl Red azo dye, demonstrating its electrochromic properties and potential applications in pH sensors. The derivative showed improved chromatic contrast and stability, making it interesting for sensor applications (Almeida et al., 2017). This underscores the relevance of pyrrole derivatives like this compound in the development of functional materials with sensor capabilities.
Hyperbranched Aromatic Polyamide Synthesis
Further investigations have explored the thermal polymerization of similar compounds to produce hyperbranched aromatic polyamides. These polyamides exhibit solubility in various organic solvents and have potential applications in materials science (Yang et al., 1999). The study suggests the possibility of using this compound for similar polymer synthesis applications.
properties
IUPAC Name |
methyl 3-(prop-2-enoylamino)-4-pyrrol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-3-14(18)16-12-10-11(15(19)20-2)6-7-13(12)17-8-4-5-9-17/h3-10H,1H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKMCYDTOPZEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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